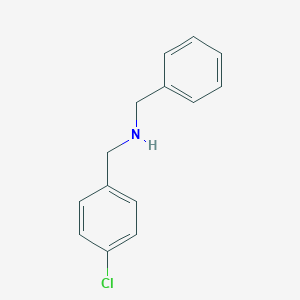

Benzyl-(4-chloro-benzyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJKKSSMEUWPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13541-00-9 | |

| Record name | 13541-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of N-(4-chlorobenzyl)-1-phenylmethanamine

This document provides a detailed spectroscopic analysis of N-(4-chlorobenzyl)-1-phenylmethanamine (CAS No. 13541-00-9), a secondary amine of interest in synthetic chemistry and drug development.[1] As a Senior Application Scientist, my objective is to present not just the raw data, but to synthesize it with field-proven insights, explaining the causality behind experimental choices and interpretation. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's spectral signature, ensuring both technical accuracy and practical utility.

The structural integrity and purity of such compounds are paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation and quality control. This guide will delve into the expected and observed data from each of these techniques, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of N-(4-chlorobenzyl)-1-phenylmethanamine with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(4-chlorobenzyl)-1-phenylmethanamine, we anticipate signals in three distinct regions: the aromatic region, the benzylic methylene region, and the amine proton region.

Data Summary: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| H-N | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange. |

| H-7, H-14 (Benzylic CH₂) | ~3.7 - 3.9 | Singlet (s) | 4H | Due to chemical equivalence and the absence of adjacent protons, the four benzylic protons are expected to appear as a single, sharp peak. Data from analogous N-substituted benzylamines show this region to be around 3.7-4.4 ppm.[2] |

| H-2, H-3, H-4, H-5, H-6 | 7.20 - 7.40 | Multiplet (m) | 5H | Protons of the unsubstituted phenyl ring. These will appear as a complex multiplet, typical for a monosubstituted benzene ring. |

| H-9, H-13 | ~7.30 | Doublet (d) | 2H | These protons are ortho to the CH₂ group and will be a doublet coupled to H-10 and H-12. |

| H-10, H-12 | ~7.28 | Doublet (d) | 2H | These protons are ortho to the chlorine atom. The electron-withdrawing nature of chlorine deshields them. They will appear as a doublet coupled to H-9 and H-13. |

Expertise & Causality: The key to interpreting the ¹H NMR spectrum lies in understanding the electronic effects within the molecule. The two benzylic methylene groups (C7 and C14) are chemically equivalent in the context of a fast NMR timescale and are not adjacent to any other protons, hence they are predicted to resonate as a single singlet. The aromatic region will be a superposition of two patterns: a complex multiplet for the unsubstituted phenyl ring and a characteristic AA'BB' system (often appearing as two doublets) for the 1,4-disubstituted (para) chlorophenyl ring. The protons on the chlorinated ring (H-9/13 and H-10/12) are distinct due to their proximity to either the methylene or chloro substituent.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

Data Summary: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C-7, C-14 (Benzylic CH₂) | ~50 - 55 | Typical range for benzylic carbons attached to a secondary amine. Data for similar structures like N-(4-fluorobenzyl)aniline show this peak around 50.9 ppm.[2] |

| C-4 (Unsubstituted Ring) | ~127.0 | Para carbon of the unsubstituted phenyl ring. |

| C-2, C-6 (Unsubstituted Ring) | ~128.4 | Ortho carbons of the unsubstituted phenyl ring. |

| C-3, C-5 (Unsubstituted Ring) | ~128.5 | Meta carbons of the unsubstituted phenyl ring. |

| C-10, C-12 (Chlorinated Ring) | ~128.7 | Meta carbons, ortho to the chlorine atom. |

| C-9, C-13 (Chlorinated Ring) | ~129.5 | Ortho carbons, adjacent to the benzylic carbon. |

| C-11 (C-Cl) | ~132.5 | Quaternary carbon bonded to chlorine. The electronegative Cl atom causes a downfield shift. |

| C-1 (Unsubstituted Ring) | ~139.0 | Quaternary (ipso) carbon of the unsubstituted ring. |

| C-8 (Chlorinated Ring) | ~139.5 | Quaternary (ipso) carbon of the chlorinated ring. |

Expertise & Causality: The spectrum is predicted to show 9 distinct signals, as C-7/C-14, C-2/C-6, C-3/C-5, C-9/C-13, and C-10/C-12 are chemically equivalent pairs. The benzylic carbons (C7, C14) are significantly shielded compared to the aromatic carbons, appearing upfield around 50-55 ppm. Within the aromatic region (120-140 ppm), the carbon directly attached to the electronegative chlorine atom (C11) is expected to be the most deshielded among the protonated aromatic carbons. The quaternary (ipso) carbons (C1, C8) are also deshielded and typically have lower intensity peaks.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Weak to Medium | Characteristic of a secondary amine. The peak is often broad. |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of sp² C-H bonds in the phenyl rings. |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Corresponds to the symmetric and asymmetric stretching of the methylene (CH₂) groups. |

| 1600, 1495, 1450 | C=C Aromatic Ring Stretch | Medium to Strong | These absorptions are characteristic of the benzene ring skeleton. |

| 1090 - 1100 | C-N Stretch | Medium | Typical for alkyl-aryl secondary amines. |

| 1015 | C-Cl Stretch | Strong | Strong absorption characteristic of an aryl chloride. |

| 810 - 840 | C-H Out-of-Plane Bend | Strong | This strong band is indicative of 1,4-disubstitution (para) on a benzene ring. |

Expertise & Causality: The IR spectrum provides a rapid and reliable confirmation of the key functional moieties. The presence of a weak-to-medium band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H bond of the secondary amine. The combination of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the presence of both phenyl and methylene groups. Crucially, two strong bands confirm the substitution pattern: the C-Cl stretch around 1015 cm⁻¹ and the C-H "wag" around 810-840 cm⁻¹, which authoritatively points to a para-substituted chlorobenzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for structural analysis.[3][4]

Data Summary: Predicted Mass Spectrum (Electron Ionization)

| m/z | Ion Identity | Rationale & Notes |

|---|---|---|

| 231/233 | [M]⁺ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of M is the classic isotopic signature of a single chlorine atom.[1] |

| 125/127 | [ClC₆H₄CH₂]⁺ | Represents the 4-chlorobenzyl cation, a very stable fragment. This would likely be a prominent peak. |

| 106 | [C₆H₅CH₂NH]⁺ | Resulting from the loss of the chlorobenzyl radical. |

| 91 | [C₇H₇]⁺ | The tropylium ion, formed from rearrangement and fragmentation of the benzyl group. This is a hallmark of benzyl-containing compounds and is often the base peak.[5] |

Expertise & Causality: The molecular formula C₁₄H₁₄ClN gives a monoisotopic mass of approximately 231.72 g/mol .[1] The most critical diagnostic feature in the mass spectrum will be the M/M+2 isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

The fragmentation of N-benzylamines is well-understood.[6][7] The primary fragmentation pathway is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This leads to the formation of highly stable benzylic cations.

Caption: Standard workflow for NMR analysis.

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free cloth.

-

Acquire a background spectrum of the empty, clean crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions. [8][9] * Place a small drop of the liquid N-(4-chlorobenzyl)-1-phenylmethanamine sample directly onto the center of the ATR crystal, ensuring complete coverage.

-

-

Instrument Setup:

-

Set the scan range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Select the number of scans to be averaged (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

-

Set the resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition & Processing:

-

Initiate the sample scan.

-

The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Perform peak labeling to identify the wavenumbers of key absorption bands.

-

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction:

-

For a liquid sample, it can be introduced via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

-

Using a GC inlet provides an extra layer of separation and purification. A dilute solution (e.g., 1 mg/mL in dichloromethane) is prepared and a small volume (e.g., 1 µL) is injected.

-

-

Instrument Setup (Typical EI Source):

-

Set the electron energy to 70 eV. This is the standard energy used to generate reproducible fragmentation patterns for library matching. [10] * Set the ion source temperature (e.g., 230 °C) and quadrupole analyzer temperature (e.g., 150 °C).

-

Set the mass analyzer to scan a suitable range, for example, m/z 40-400, to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition & Analysis:

-

Initiate the data acquisition.

-

Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺ and its chlorine isotope peak [M+2]⁺.

-

Identify the base peak (most intense peak) and other significant fragment ions.

-

Compare the fragmentation pattern to known fragmentation rules for benzylamines to confirm the structure.

-

References

-

Wang, Z., et al. (2019). Supplementary Information for Hydroboration of Imines and Alkynes with Pinacolborane Catalyzed by Simple Lithium Amides. Organic Chemistry Frontiers. [Link]

-

PubChem. 4-Chlorobenzylamine Compound Summary (CID 66036). National Center for Biotechnology Information. [Link]

-

Kidwai, M., et al. (2016). Supporting information for Copper-ferrite/graphene nanocomposites: a reusable catalyst for the oxidative coupling of benzylamines. RSC Advances. [Link]

-

PubChem. Benzyl-(4-chloro-benzyl)-amine Compound Summary (CID 816344). National Center for Biotechnology Information. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide.[Link]

-

Pharma Guideline. SOP for Calibration of FT-IR Spectrometer.[Link]

-

P Jandabu, C., et al. (2015). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

Chemistry LibreTexts. Electron Ionization.[Link]

-

Wikipedia. Electron ionization.[Link]

-

MassBank. Benzylamine Spectrum (MSBNK-CASMI_2016-SM808401).[Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.[Link]

-

University of Washington. Shimadzu FTIR Standard Operating Procedure.[Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.[Link]

-

Mills, A. Standard Operating Procedure 1 FTIR (Spectrum One). Queen's University Belfast. [Link]

-

Gim, J. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. [Link]

-

Emory University. Mass Spectrometry Ionization Methods.[Link]

-

Pharma Devils. SOP for Procedure for Operation and Calibration of FTIR.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

Sources

- 1. Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | CID 816344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.iastate.edu [mse.iastate.edu]

- 9. profandrewmills.com [profandrewmills.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Biological activity of chlorinated N-benzyl compounds

An In-Depth Technical Guide to the Biological Activity of Chlorinated N-Benzyl Compounds

Abstract

The incorporation of chlorine atoms into the N-benzyl moiety represents a powerful strategy in medicinal chemistry for modulating the biological activity of small molecules. This halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its interaction with biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by chlorinated N-benzyl compounds, with a focus on their antimicrobial, anticancer, and insecticidal properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore their underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chlorinated N-benzyl scaffolds in the design of novel therapeutic and agrochemical agents.

Introduction: The Role of Chlorination in N-Benzyl Scaffolds

The N-benzyl group is a common structural motif in biologically active compounds, valued for its relative stability and its ability to engage in hydrophobic and π-stacking interactions with protein targets. The strategic addition of chlorine atoms to the benzyl ring is a well-established medicinal chemistry tactic to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

Causality behind Chlorination:

-

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the pKa of nearby functional groups and modify the electronic nature of the aromatic ring. This can influence hydrogen bonding capabilities and interactions with electron-rich or electron-poor regions of a biological target.

-

Lipophilicity: The addition of chlorine increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

-

Steric Influence: The size of the chlorine atom can introduce steric bulk, which may either promote a more favorable binding conformation or, conversely, create unfavorable steric hindrance at the active site.

-

Metabolic Blocking: Chlorine atoms can be placed at positions susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's half-life and bioavailability.

This guide will explore how these fundamental principles translate into tangible biological activity across different therapeutic and industrial applications.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Chlorinated N-benzyl compounds have emerged as a promising class of molecules with potent activity against a range of bacteria and fungi.

Key Scaffolds and Spectrum of Activity

Several classes of chlorinated N-benzyl compounds have demonstrated significant antimicrobial efficacy.

-

Chlorinated N-arylcinnamamides: These compounds have shown a broad spectrum of action. Notably, 3,4-dichlorocinnamanilides are more effective than their 4-chloro counterparts and, in some cases, surpass the efficacy of clinical drugs like ampicillin.[1] Several derivatives exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[1]

-

N-Benzyl Guanidines: A series of N-benzyl guanidine derivatives has been evaluated for antibacterial activity. The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, in particular, showed excellent potency with Minimum Inhibitory Concentration (MIC) values of 0.5 µg/mL against S. aureus and 1 µg/mL against Escherichia coli.[2] This highlights the synergistic effect of combining chlorine with other electron-withdrawing groups.

-

Salinomycin N-Benzyl Amides: While primarily investigated for anticancer properties, certain N-benzyl amides of the antibiotic salinomycin also display noteworthy antibacterial activity.[3][4]

Data Summary: Antimicrobial Potency

The following table summarizes the antimicrobial activity of representative chlorinated N-benzyl compounds.

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

| 3,4-Dichlorocinnamanilides | S. aureus, MRSA | Submicromolar | [1] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | S. aureus | 0.5 µg/mL | [2] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | E. coli | 1.0 µg/mL | [2] |

| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 µg/mL | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent. The microbroth dilution technique is a commonly used method.[6]

Objective: To determine the lowest concentration of a chlorinated N-benzyl compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compound (solubilized in DMSO)

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., ampicillin, vancomycin)

-

Negative control (medium only)

Methodology:

-

Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the test compound.

-

Controls: Include wells with inoculum and no drug (growth control) and wells with medium only (sterility control).

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Self-Validation: The protocol's integrity is maintained by the concurrent use of positive and negative controls. The positive control ensures the assay can detect inhibition, while the negative and growth controls confirm the sterility of the medium and the viability of the inoculum, respectively.

Anticancer Activity

Chlorinated N-benzyl compounds have shown significant promise as anticancer agents, with activities demonstrated against a variety of cancer cell lines, including those resistant to conventional chemotherapy.

Prominent Scaffolds and Cellular Targets

-

Indenopyridines: Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines display potent cytotoxic effects against breast cancer cells (T47D).[7] Their mechanism is linked to the inhibition of topoisomerase, an enzyme critical for DNA replication and repair.[7]

-

Salinomycin N-Benzyl Amides: These derivatives exhibit powerful anticancer activity, even against drug-resistant cell lines.[3][4] Their efficacy is particularly pronounced when the chlorine is at the ortho position of the benzyl ring.[3][4]

-

N-aryl-N'-arylmethylurea Derivatives: This scaffold has produced compounds with excellent antiproliferative activity against lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines, with some derivatives showing IC50 values below 3 µM.[8]

-

USP1/UAF1 Inhibitors: N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in cancer therapy due to its role in DNA damage response.[9]

Mechanisms of Action

The anticancer effects of these compounds are mediated through diverse and sophisticated mechanisms.

-

Induction of Apoptosis: Many chlorinated N-benzyl compounds, such as salinomycin derivatives, trigger programmed cell death (apoptosis) in cancer cells.[4]

-

Inhibition of Signaling Pathways: Salinomycin derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[4]

-

Genotoxicity: The parent compound, benzyl chloride, is a known alkylating agent that can damage DNA, leading to mutations and cell death.[10][11] This direct genotoxic effect is also a potential mechanism for some of its more complex derivatives.

The inhibition of the Wnt signaling pathway by a chlorinated N-benzyl compound is a key mechanism for its anticancer effect.

Caption: Inhibition of Wnt/β-catenin signaling by a chlorinated N-benzyl compound.

Data Summary: Cytotoxic Potency

The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.

| Compound Class | Target Cell Line | Activity (IC50) | Reference |

| Chlorinated Indenopyridine | T47D (Breast) | "Significant" | [7] |

| Salinomycin N-benzyl amides (ortho-Cl) | Drug-resistant cancer cells | Potent | [3][4] |

| N-aryl-N'-arylmethylurea (Cmpd. 9b, 9d) | MCF7, PC3 (Breast, Prostate) | < 3 µM | [8] |

| N-Benzyl-2-phenylpyrimidin-4-amine (Cmpd. 38) | USP1/UAF1 Enzyme Assay | 70 nM | [9] |

Insecticidal Activity

Certain chlorinated N-benzyl compounds have been identified as effective insecticides, offering potential new solutions for pest management in agriculture and public health.

-

Polychlorinated Bibenzyls: Natural products isolated from Rhododendron minutiflorum, these compounds bear three to five chlorine atoms and show significant toxicity toward the Asian citrus psyllid (Diaphorina citri).[12] For example, specific isolates showed LD50 values of 17.02 and 16.20 mg/L, comparable to the positive control, matrine.[12]

-

N-Heterocycles from Chloroquinolines: Derivatives synthesized from 2-chloroquinoline exhibit larvicidal activity against Culex pipiens, the common house mosquito.[13] The hydrophobicity imparted by the chlorinated aromatic moiety is believed to enhance their penetration through the insect integument.[13]

-

4-Thiazolidinones: N-benzyl 4-thiazolidinones with chlorine substitutions on the phenyl ring act as potent inhibitors of acetylcholinesterase (AChE) in mosquitoes like Anopheles gambiae and Aedes aegypti.[14] This enzyme is a well-validated insecticidal target.

Structure-Activity Relationships (SAR)

Synthesizing the data across different biological activities reveals key principles governing the efficacy of chlorinated N-benzyl compounds.

Impact of Chlorine Position and Number

-

Antimicrobial: For N-arylcinnamamides, di-substitution (3,4-dichloro) confers a broader spectrum of activity than mono-substitution (4-chloro).[1]

-

Anticancer: In salinomycin N-benzyl amides, ortho-substitution on the benzyl ring leads to the most active compounds, while para-substituted derivatives are the least active.[3][4] For USP1/UAF1 inhibitors, substitution at the 2-position of a phenyl group is greatly favored over the 3- or 4-positions.[9]

-

Cholinesterase Inhibition: For N-benzyl pyridinium styryls, the presence of a chloro or fluoro group on the benzylic ring boosts activity against butyrylcholinesterase (BChE).[15]

General Principles

The introduction of a chlorine atom often leads to a more potent compound compared to the unsubstituted analog.[16] This can be attributed to favorable van der Waals interactions with the receptor, as well as beneficial changes to the molecule's electronic properties and conformation.[16] The presence of electron-withdrawing groups, like chlorine, is a recurring theme in active compounds.[17]

Sources

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 12. New polychlorinated bibenzyls from Rhododendron minutiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02388A [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. researchgate.net [researchgate.net]

In-Silico Modeling of Benzyl-(4-chloro-benzyl)-amine Receptor Binding: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the in-silico methodologies employed to characterize the receptor binding profile of Benzyl-(4-chloro-benzyl)-amine. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. We will delve into the core principles and practical applications of molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, offering a robust framework for predicting and analyzing ligand-receptor interactions.

Introduction: The Imperative of In-Silico Approaches in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and resource-intensive. In-silico modeling has emerged as an indispensable tool to rationalize and expedite this process.[1][2] By simulating molecular interactions within a computational environment, we can predict the binding affinity of small molecules to their protein targets, elucidate the mechanisms of action, and identify potential off-target effects.[3] This guide focuses on Benzyl-(4-chloro-benzyl)-amine, a secondary amine with a structural motif common in pharmacologically active compounds, to illustrate a practical in-silico workflow.

Section 1: Foundational Principles of Ligand-Receptor Binding Simulation

At the heart of in-silico drug design lies the simulation of the physical and chemical interactions between a ligand (the drug molecule) and its receptor (typically a protein).[1] The primary goal is to predict the most stable binding pose of the ligand within the receptor's binding site and to estimate the binding affinity, often expressed as binding free energy.[1]

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to predict the binding mode of a small molecule ligand to a protein receptor.[5] The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.[6] A lower docking score generally indicates a more favorable binding interaction.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[7] By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of both the ligand and the receptor, the role of solvent molecules, and provide a more accurate estimation of binding free energy.[8][9]

Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Properties to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[10] By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) that govern the interaction with a specific receptor.[11][12] These models can then be used to predict the activity of novel compounds.

Section 2: A Practical Workflow for Modeling Benzyl-(4-chloro-benzyl)-amine Binding

To illustrate the practical application of these principles, we will outline a step-by-step workflow for modeling the binding of Benzyl-(4-chloro-benzyl)-amine to a putative receptor target. Based on the structural features of the ligand, particularly the benzylamine moiety, a plausible target class is the dopamine receptors, which are G-protein coupled receptors (GPCRs) known to bind ligands with similar pharmacophores.[13] For this case study, we will select the Dopamine D4 receptor as our target.

Step 1: Preparation of the Ligand and Receptor

Accurate preparation of the ligand and receptor structures is a critical first step for any in-silico modeling study.[14][15]

Protocol for Ligand Preparation:

-

Obtain Ligand Structure: The 3D structure of Benzyl-(4-chloro-benzyl)-amine can be obtained from chemical databases like PubChem (CID 816344).[16]

-

Energy Minimization: The initial structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Partial atomic charges are assigned to the ligand atoms.

-

Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

Protocol for Receptor Preparation:

-

Obtain Receptor Structure: The 3D structure of the human Dopamine D4 receptor can be obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.

-

Pre-processing: The raw PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.[17]

-

Adding Hydrogens: Hydrogen atoms, which are typically absent in crystal structures, are added.[17]

-

Protonation State Assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His) are assigned based on the physiological pH.

-

Energy Minimization: The receptor structure is subjected to a constrained energy minimization to relieve any steric clashes while preserving the overall fold.

Workflow for Ligand and Receptor Preparation

Caption: Workflow for preparing the ligand and receptor for docking.

Step 2: Molecular Docking and Pose Selection

With the prepared ligand and receptor, we can now perform molecular docking to predict the binding pose.

Protocol for Molecular Docking:

-

Define the Binding Site: The binding site on the receptor is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Set up the Docking Run: The docking parameters are set, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.[18]

-

Launch the Docking Calculation: The docking calculation is initiated. Software such as AutoDock Vina or Glide can be used for this purpose.[19]

-

Analyze the Docking Results: The results are analyzed to identify the most favorable binding poses based on the docking scores and visual inspection of the interactions.[5][20] Clustering of the docked poses can help in identifying the most consistent binding mode.[17]

Data Presentation: Docking Results for Benzyl-(4-chloro-benzyl)-amine with Dopamine D4 Receptor

| Docking Pose Cluster | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Asp110, Ser193 | Salt Bridge, Hydrogen Bond |

| 2 | -8.2 | Phe398, Trp402 | π-π Stacking |

| 3 | -7.9 | Cys106, Val111 | Hydrophobic |

Note: The data in this table is illustrative and would be generated from an actual docking calculation.

Step 3: Molecular Dynamics Simulation and Binding Free Energy Calculation

To refine the docking pose and obtain a more accurate estimate of the binding affinity, we perform an MD simulation of the top-ranked ligand-receptor complex.

Protocol for MD Simulation:

-

System Setup: The ligand-receptor complex is placed in a simulation box filled with explicit solvent (water molecules) and ions to neutralize the system.

-

Force Field Selection: An appropriate force field is chosen for both the protein and the ligand. Common choices include AMBER, CHARMM, and GROMOS for proteins, and GAFF or CGenFF for small molecules.[21]

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure to ensure a stable starting point for the production simulation.[22]

-

Production Run: The production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, identify key interactions, and calculate various properties.

Binding Free Energy Calculation:

Several methods can be used to calculate the binding free energy from the MD simulation trajectory, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).[23][24] These methods provide a more rigorous estimation of binding affinity compared to docking scores.

In-Silico Modeling Workflow

Caption: Overall workflow for in-silico modeling of receptor binding.

Step 4: QSAR Modeling (Optional but Recommended)

If experimental binding data for a series of analogues of Benzyl-(4-chloro-benzyl)-amine is available, a QSAR model can be developed to understand the structure-activity relationship.

Protocol for QSAR Model Development:

-

Data Collection: A dataset of compounds with their corresponding biological activities (e.g., Ki or IC50 values) is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., 2D, 3D, electronic, topological) are calculated for each compound in the dataset.

-

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity.[10]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[10]

Section 3: Ensuring Scientific Integrity and Trustworthiness

The reliability of in-silico predictions is paramount. Therefore, every step of the workflow must incorporate self-validating systems.

Validation of the Docking Protocol

Before applying a docking protocol to a new system, it is crucial to validate its ability to reproduce known binding poses.[25][26] This is typically done by "redocking," where a co-crystallized ligand is extracted from a PDB structure and then docked back into the same receptor.[20] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[27]

Convergence of MD Simulations

The length of an MD simulation is critical for ensuring that the system has adequately sampled the relevant conformational space. The convergence of the simulation can be assessed by monitoring properties such as the RMSD of the protein backbone and the ligand over time. The simulation should be run until these properties reach a stable plateau.

Rigorous Validation of QSAR Models

QSAR models must be validated to ensure that they are not overfitted and have good predictive power for new compounds.[10] This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.

Conclusion and Future Directions

The in-silico modeling workflow presented in this guide provides a robust framework for characterizing the receptor binding of small molecules like Benzyl-(4-chloro-benzyl)-amine. By combining molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain valuable insights into the molecular basis of ligand-receptor interactions, predict binding affinities, and guide the design of more potent and selective drug candidates. Future advancements in computational power, force field accuracy, and machine learning algorithms will continue to enhance the predictive power of these methods, further accelerating the pace of drug discovery.

References

- Molecular Docking Tutorial. (n.d.).

-

Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | CID 816344 . PubChem. Retrieved from [Link]

-

Force fields for small molecules . (2017). Journal of Molecular Modeling, 23(12), 354. [Link]

-

In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery . (2020). Molecules, 25(15), 3462. [Link]

-

Validation of Docking Methodology (Redocking) . (2024). ResearchGate. [Link]

-

Calculation of binding free energies . (2015). Methods in Molecular Biology, 1215, 173-207. [Link]

-

Protein-Ligand Complex . (n.d.). GROMACS Tutorial. Retrieved from [Link]

-

Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure . (2021). YouTube. [Link]

-

Force Fields for Small Molecules . (2017). ResearchGate. [Link]

-

Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands . (2018). Journal of Chemical Information and Modeling, 58(12), 2535-2548. [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions . (2018). Expert Opinion on Drug Discovery, 13(3), 235-247. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . (2022). ChemRxiv. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. [Link]

-

How to analyse docking results from HADDOCK or refine models? . (n.d.). Bonvin Lab. Retrieved from [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . (2012). PLoS ONE, 7(9), e41836. [Link]

-

Molecular Simulation of Protein-Ligand Complexes . (2022). Nottingham ePrints. [Link]

- Session 4: Introduction to in silico docking. (n.d.).

-

How to interprete and analyze molecular docking results? . (2024). ResearchGate. [Link]

-

Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor . (2022). Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8158. [Link]

-

Accurate Binding Free Energy Method from End-State MD Simulations . (2022). Journal of Chemical Information and Modeling, 62(17), 4166-4178. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click . (2023). YouTube. [Link]

-

In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein . (2023). ACS Central Science, 9(2), 245-255. [Link]

-

Force Fields in Molecular Dynamics Simulations: Choosing the Right One . (2023). Creative Biostructure. [Link]

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][17]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia . (2024). Organic Letters, 26(4), 846-851. [Link]

-

Lessons from Docking Validation . (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases . (2020). Molecules, 25(11), 2636. [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., . (2020). YouTube. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . (2020). YouTube. [Link]

-

Ligan-Protein Simulation . (n.d.). HitchhikersAI. Retrieved from [Link]

-

Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions . (2023). Journal of Chemical Information and Modeling, 63(13), 4005-4018. [Link]

-

Calculation of Binding Free Energies . (2015). ResearchGate. [Link]

-

Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors . (2022). International Journal of Molecular Sciences, 23(19), 11827. [Link]

-

Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design . (2025). bioRxiv. [Link]

-

Validation Studies of the Site-Directed Docking Program LibDock . (2007). Journal of Chemical Information and Modeling, 47(4), 1520-1529. [Link]

- Protein-Ligand Docking. (n.d.).

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions . (2018). SciSpace. [Link]

-

MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex . (2002). Biophysical Journal, 83(2), 603-612. [Link]

-

Adenosine A3 receptor . (n.d.). In Wikipedia. Retrieved from [Link]

-

Lecture 06, concept 21: Calculating binding free energy - alchemical transformation . (2021). YouTube. [Link]

-

QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids . (2020). Molecules, 25(24), 6041. [Link]

-

What is the procedure to develop a new force field for molecular simulation? . (2023). Matter Modeling Stack Exchange. [Link]

-

A Beginner's Guide to Molecular Docking . (2021). ETFLIN. [Link]

-

QSAR and drug design of selective GABA-A receptor antagonists - Video abstract 91485 . (2015). YouTube. [Link]

-

Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence . (2021). YouTube. [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model . (2022). Physical Chemistry Chemical Physics, 24(17), 10185-10197. [Link]

-

Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics . (2025). YouTube. [Link]

-

Protein Ligand Docking Lesson Plan . (2022). Schrödinger. [Link]

-

#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK . (2020). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. etflin.com [etflin.com]

- 5. youtube.com [youtube.com]

- 6. dbt.univr.it [dbt.univr.it]

- 7. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 16. Benzyl-(4-chloro-benzyl)-amine | C14H14ClN | CID 816344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hitchhikersai.org [hitchhikersai.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Benzyl-(4-chloro-benzyl)-amine

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of Benzyl-(4-chloro-benzyl)-amine. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and validated analytical procedure. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This method is suitable for the determination of Benzyl-(4-chloro-benzyl)-amine in various sample matrices, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

Benzyl-(4-chloro-benzyl)-amine is a secondary amine containing two aromatic rings, one of which is substituted with a chlorine atom. As an intermediate or a final product in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries, a reliable method for its quantification is essential for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of aromatic compounds due to its sensitivity, specificity, and wide applicability.

The primary challenge in the HPLC analysis of amines is often poor peak shape (tailing) due to the interaction of the basic amine groups with residual silanols on the silica-based stationary phases.[3] This application note addresses this issue through the use of an acidic mobile phase modifier to ensure protonation of the analyte, thereby improving peak symmetry and chromatographic performance. The developed method has been rigorously validated to ensure it is fit for its intended purpose.

Experimental

Materials and Reagents

-

Benzyl-(4-chloro-benzyl)-amine reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (reagent grade, ~99%)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components was used:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The separation and quantification were achieved using the following parameters:

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |

| Gradient Program | 0-1 min: 30% B, 1-10 min: 30% to 90% B, 10-12 min: 90% B, 12.1-15 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Rationale for Parameter Selection:

-

Column: A C18 column was selected for its excellent hydrophobic retention of aromatic compounds.[4]

-

Mobile Phase: A gradient of acetonitrile and water provides a broad elution window suitable for a range of polar and non-polar impurities. The addition of 0.1% formic acid to both mobile phase components is critical for protonating the secondary amine of the analyte, which minimizes peak tailing by reducing interactions with the stationary phase and ensures consistent peak shapes.

-

Detection Wavelength: The selection of 220 nm is based on the UV absorbance characteristics of the benzyl and chlorobenzyl chromophores. Benzylamine exhibits strong absorbance in the lower UV region.[5][6] While a full UV scan of Benzyl-(4-chloro-benzyl)-amine is recommended for optimization, 220 nm provides high sensitivity for the aromatic rings present in the molecule.

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Benzyl-(4-chloro-benzyl)-amine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain Benzyl-(4-chloro-benzyl)-amine and dissolve it in methanol in a volumetric flask to obtain a theoretical concentration of approximately 500 µg/mL.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Dilute a portion of this solution with the mobile phase (at initial conditions) to a final theoretical concentration of 50 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the reference standard. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of Benzyl-(4-chloro-benzyl)-amine. The peak purity can also be assessed using a Diode Array Detector.

Linearity

Linearity was assessed by injecting the working standard solutions at five different concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linear Range | 10 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

| Spike Level | Mean Recovery (%) | % RSD |

| 80% | 98.0 - 102.0 | < 2.0 |

| 100% | 98.0 - 102.0 | < 2.0 |

| 120% | 98.0 - 102.0 | < 2.0 |

Precision

-

Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day.

-

Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days, by different analysts, or on different instruments.

| Precision Type | Result (% RSD) |

| Repeatability | < 1.0 |

| Intermediate Precision | < 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

| Parameter | Result (µg/mL) |

| LOD | ~0.3 |

| LOQ | ~1.0 |

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.

| Parameter Variation | Effect on Results |

| Flow Rate (± 0.1 mL/min) | No significant change |

| Column Temperature (± 2 °C) | No significant change |

| Mobile Phase Composition (± 2%) | No significant change |

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantification of Benzyl-(4-chloro-benzyl)-amine. The use of a C18 column with a formic acid-modified mobile phase ensures excellent peak shape and resolution. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for routine use in quality control and research environments.

References

-

Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PubMed Central. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

-

Benzylamine. NIST WebBook. [Link]

-

HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. LCGC International. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

-

ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Semantic Scholar. [Link]

-

Figure 6: Typical UV–vis absorbance spectrum of 4-chlorophenol. ResearchGate. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

-

Room-temperature UV–vis absorption spectra of benzylamine (1),... ResearchGate. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

-

Simultaneous Determination of Some Pharmaceuticals in Hospital Effluents using HPLC with UV and Fluorescence Detectors. ResearchGate. [Link]

-

Ugly peak shape of amine compound. Chromatography Forum. [Link]

-

Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques. Walsh Medical Media. [Link]

Sources

Application Note: A Scalable and Efficient Protocol for the Synthesis of Benzyl-(4-chloro-benzyl)-amine via Reductive Amination

Introduction

Benzyl-(4-chloro-benzyl)-amine is a secondary amine that serves as a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The development of a robust, scalable, and cost-effective synthetic route is crucial for its application in research and industrial settings. This application note provides a detailed experimental protocol for the gram-scale synthesis of Benzyl-(4-chloro-benzyl)-amine using a one-pot reductive amination strategy. The presented methodology is designed for easy scalability, with a focus on process safety, efficiency, and product purity.

Reaction Principle and Strategy

The synthesis of Benzyl-(4-chloro-benzyl)-amine is achieved through the reductive amination of benzaldehyde with 4-chlorobenzylamine. This method is a cornerstone of amine synthesis due to its high efficiency and the commercial availability of the starting materials.[1] The reaction proceeds in two main steps within a single pot:

-

Imine Formation: Benzaldehyde and 4-chlorobenzylamine react to form the corresponding imine intermediate, N-(4-chlorobenzyl)-1-phenylmethanimine. This reaction is typically reversible and driven to completion by the subsequent reduction step.

-

Reduction: The imine is then selectively reduced to the target secondary amine, Benzyl-(4-chloro-benzyl)-amine, using a suitable reducing agent.

A critical aspect of this one-pot synthesis is the choice of the reducing agent. It must be capable of reducing the imine in the presence of the starting aldehyde to prevent the formation of benzyl alcohol as a byproduct.[2] Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its selectivity, affordability, and relatively safe handling profile.[3][4][5]

Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

Figure 1: Reaction scheme for the one-pot reductive amination synthesis of Benzyl-(4-chloro-benzyl)-amine.

Experimental Protocols

This section provides detailed protocols for both a laboratory-scale (10 g) and a pilot-scale (100 g) synthesis of Benzyl-(4-chloro-benzyl)-amine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Benzaldehyde | 106.12 | ≥99% | Sigma-Aldrich |

| 4-Chlorobenzylamine | 141.59 | ≥98% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | 37.83 | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | 32.04 | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 | ACS Grade | VWR |

| Sodium Hydroxide (NaOH) | 40.00 | Pellets | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | Alfa Aesar |

Laboratory-Scale Synthesis (10 g scale)

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 4-chlorobenzylamine (14.16 g, 0.1 mol) and methanol (100 mL).

-

Addition of Benzaldehyde: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Add benzaldehyde (10.61 g, 0.1 mol) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 30 °C.

-

Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate beaker, prepare a solution of sodium borohydride (4.54 g, 0.12 mol) in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Ensure adequate ventilation. Add the sodium borohydride solution dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Quench the reaction by slowly adding 100 mL of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 1 M NaOH (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation to yield pure Benzyl-(4-chloro-benzyl)-amine.

Pilot-Scale Synthesis (100 g scale)

For scaling up the reaction, careful control of temperature and addition rates is crucial.

-

Reaction Setup: Use a 2 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet. Charge the reactor with 4-chlorobenzylamine (141.6 g, 1.0 mol) and methanol (1 L).

-

Addition of Benzaldehyde: Start the mechanical stirrer and maintain a nitrogen atmosphere. Add benzaldehyde (106.1 g, 1.0 mol) via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 20-25 °C by circulating a coolant through the reactor jacket.

-

Imine Formation: Stir the mixture at 20-25 °C for 1 hour.

-

Reduction: Cool the reactor contents to 0-5 °C. Prepare a solution of sodium borohydride (45.4 g, 1.2 mol) in 500 mL of methanol. Add this solution dropwise to the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Monitor for gas evolution and adjust the addition rate accordingly.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up and Purification: Follow the work-up and purification procedures as described for the laboratory scale, adjusting the volumes of solvents and reagents proportionally.

Process Optimization and Control

| Parameter | Optimal Range | Rationale |

| Stoichiometry (Benzaldehyde:4-Chlorobenzylamine) | 1:1 to 1:1.05 | A slight excess of the amine can help drive the imine formation to completion. |

| Reducing Agent (NaBH₄) | 1.1 - 1.5 equivalents | An excess of the reducing agent ensures complete reduction of the imine. |

| Reaction Temperature (Imine Formation) | 20 - 30 °C | Room temperature is sufficient for imine formation without promoting side reactions. |

| Reaction Temperature (Reduction) | 0 - 10 °C | Lower temperatures control the exothermicity of the reduction and minimize side reactions. |

| Solvent | Methanol | Good solvent for all reactants and reagents; however, it reacts slowly with NaBH₄. |

Analytical Quality Control

To ensure the quality of the final product, the following analytical methods are recommended:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

Safety and Environmental Considerations

-

Sodium Borohydride: This reagent is flammable and reacts with water and alcohols to produce flammable hydrogen gas. Handle in a well-ventilated area, away from ignition sources. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9]

-

Solvents: Methanol and dichloromethane are flammable and toxic. All operations should be conducted in a fume hood.

-

Waste Disposal: Aqueous waste containing residual borohydride should be quenched carefully with a weak acid (e.g., acetic acid) before disposal. Organic waste should be collected and disposed of according to institutional guidelines. The use of a one-pot process minimizes waste generation.[10]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of Benzyl-(4-chloro-benzyl)-amine.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Benzyl-(4-chloro-benzyl)-amine via a one-pot reductive amination. The described method is efficient, utilizes readily available reagents, and includes detailed procedures for both laboratory and pilot-scale production. By following the outlined protocols and safety precautions, researchers and drug development professionals can reliably produce high-purity Benzyl-(4-chloro-benzyl)-amine for their applications.

References

-

Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009). Journal of Chromatographic Science, 47(2), 121–125. Available at: [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). E-Journal of Chemistry, 5(3), 534-538. Available at: [Link]

-

Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2020). Organic Process Research & Development, 24(9), 1774–1780. Available at: [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2021). Journal of the Indian Chemical Society, 98(12), 100225. Available at: [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (2018). Beilstein Journal of Organic Chemistry, 14, 2568–2576. Available at: [Link]

- Synthesis process of dibenzylamine. (2015). Google Patents.

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

-

The Role of Sodium Borohydride in Reductive Amination. (2024). Oreate AI Blog. Available at: [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2020). Journal of Chemical Sciences, 132(1), 1-8. Available at: [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Synthetic Communications, 53(18), 1545-1558. Available at: [Link]

-

Sodium Borohydride in Reactions of Reductive Amination. (2021). ResearchGate. Available at: [Link]

-

Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (2017). ResearchGate. Available at: [Link]

-

Reductive amination with zinc powder in aqueous media. (2009). Beilstein Journal of Organic Chemistry, 5, 22. Available at: [Link]

-

Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). Der Pharma Chemica, 4(5), 1935-1939. Available at: [Link]

-

Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1125-1131. Available at: [Link]

-

Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019). Catalysis Letters, 149(12), 3432-3443. Available at: [Link]

-

One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. (2022). Molecules, 27(19), 6285. Available at: [Link]

-

Chemical reaction hazards associated with the use of sodium borohydride. (1993). IChemE Symposium Series, 134, 553-564. Available at: [Link]

-

Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies Application Note. Available at: [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). Processes, 11(7), 2095. Available at: [Link]

-

Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013). Dalton Transactions, 42(23), 8345-8355. Available at: [Link]

-

A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. (2021). Green Chemistry, 23(1), 438-446. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. scispace.com [scispace.com]

- 4. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. icheme.org [icheme.org]

Enhanced Detection of Benzyl-(4-chloro-benzyl)-amine Through Strategic Derivatization

APPLICATION NOTE

Introduction: Overcoming Analytical Challenges

Benzyl-(4-chloro-benzyl)-amine is a secondary amine whose detection can be challenging due to its moderate polarity and lack of a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection. Direct analysis by Gas Chromatography (GC) can be hampered by issues such as poor peak shape and thermal instability.[1] This application note provides a detailed guide to the derivatization of benzyl-(4-chloro-benzyl)-amine to enhance its detectability for both GC-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.

The core principle of derivatization is to chemically modify the analyte to improve its analytical properties.[1] For GC analysis, this typically involves increasing volatility and thermal stability. For HPLC, derivatization often aims to introduce a UV-absorbing or fluorescent tag. This guide will explore several effective derivatization strategies, explaining the underlying chemical principles and providing validated, step-by-step protocols for their implementation in a research or drug development setting.

Strategic Selection of Derivatization Pathways

The choice of derivatization reagent and method is dictated by the analytical technique to be employed and the specific properties of the analyte. For benzyl-(4-chloro-benzyl)-amine, a secondary amine, several pathways are viable.

-

For GC-MS Analysis: The primary goal is to cap the active hydrogen on the secondary amine, which reduces polarity and improves thermal stability.[2] Two main strategies are highly effective:

-

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride. Perfluoroacyl anhydrides, like Trifluoroacetic Anhydride (TFAA), are particularly advantageous as they introduce fluorine atoms, which can enhance sensitivity in certain detectors and provide characteristic mass spectral fragmentation patterns.[2]

-

Silylation: This process replaces the active hydrogen with a trimethylsilyl (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group.[3] Silylation is a widely used technique in GC analysis to increase the volatility of compounds containing active hydrogens.

-

-

For HPLC Analysis: The objective is to attach a molecule that strongly absorbs UV light or fluoresces, thereby significantly increasing detection sensitivity.

-

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and UV-active sulfonamide derivatives.[4][5] This is a robust and widely used method for the analysis of amines.[6]

-

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization: FMOC-Cl is another common reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection.[7]

-

The following workflow diagram illustrates the decision-making process for selecting an appropriate derivatization strategy.

Caption: Derivatization strategy selection workflow.

Protocols for Derivatization

The following protocols are provided as detailed, self-validating methodologies. It is crucial to perform a reagent blank (all components except the sample) to identify any potential interferences.[8]

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is designed to produce the N-trifluoroacetyl derivative of benzyl-(4-chloro-benzyl)-amine, which is more volatile and thermally stable, making it suitable for GC-MS analysis.[2] TFAA is highly reactive and should be handled with appropriate safety precautions in a fume hood.[8]